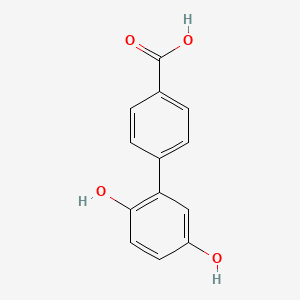

4-(2,5-Dihydroxyphenyl)benzoic acid

Description

4-(2,5-Dihydroxyphenyl)benzoic acid is a phenolic acid derivative featuring a benzoic acid core substituted with a 2,5-dihydroxyphenyl group. Phenolic acids, including dihydroxybenzoic acids, are recognized for their diverse bioactivities, such as antiviral, cardioprotective, and antioxidant properties . This article provides a detailed comparison of this compound with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, and biological activities.

Properties

CAS No. |

31256-22-1 |

|---|---|

Molecular Formula |

C13H10O4 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

4-(2,5-dihydroxyphenyl)benzoic acid |

InChI |

InChI=1S/C13H10O4/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7,14-15H,(H,16,17) |

InChI Key |

VSEKSHQBGNBUAW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)O)O)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

- 4-(2,5-Dihydroxyphenyl)benzoic Acid : Contains a benzoic acid moiety linked to a 2,5-dihydroxyphenyl group. The ortho and para hydroxyl positions on the phenyl ring may enhance hydrogen-bonding capacity and metal chelation.

- 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) : Hydroxyl groups at the 3,4-positions on the benzoic acid core. This configuration is associated with antioxidant and anti-inflammatory effects .

- 3,5-Dihydroxybenzoic Acid : Symmetrical hydroxyl substitution at 3,5-positions, linked to cardioprotective properties in epidemiological studies .

- Methyl 2,5-Dihydroxybenzeneacetate : An ester derivative with a 2,5-dihydroxyphenyl group attached to an acetate methyl ester. This modification enhances lipophilicity and anti-HIV activity (EC50 = 9.80–11.70 μM) .

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

- Solubility : The presence of hydroxyl groups increases water solubility, while esterification (e.g., methyl esters) enhances lipid solubility. For example, 4-hydroxybenzoic acid is water-soluble but less bioactive than its ester derivatives .

- Crystallinity : 4-(2,5-dihexyloxyphenyl)benzoic acid forms dimers via O–H⋯O hydrogen bonds in its crystal lattice, a feature likely shared with this compound .

Anti-HIV Activity

- Ester Derivatives : Methyl 2,5-dihydroxybenzeneacetate (EC50 = 9.80 μM) and ethyl 2,5-dihydroxyphenyl acetate (EC50 = 9.93 μM) exhibit potent inhibition of HIV-1 replication, attributed to their ability to disrupt viral entry or replication machinery .

- Carboxylic Acid vs. Ester : The ester group in these derivatives improves cell membrane permeability compared to the parent carboxylic acid, enhancing bioavailability .

Cardioprotective Effects

- 3,5-Dihydroxybenzoic Acid: Associated with reduced atherosclerotic risk in low (poly)phenol intake groups, likely due to anti-inflammatory pathways .

- 3,4-Dihydroxybenzoic Acid : Demonstrates antioxidant activity by scavenging free radicals, contributing to cardiovascular health .

Data Tables

Table 2: Anti-HIV Activity of 2,5-Dihydroxyphenyl Derivatives

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Methyl 2,5-dihydroxybenzeneacetate | 11.70 | >200 | >17.09 |

| Ethyl 2,5-dihydroxyphenyl acetate | 9.93 | >200 | >20.14 |

| Butyl 2,5-dihydroxyphenyl acetate | 9.80 | >200 | >20.40 |

Source :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.